2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
Overview
Description
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O3S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide are the Bcr-Abl and HDAC1 proteins . These proteins play a crucial role in cell proliferation and gene expression, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in the suppression of cell proliferation and alteration of gene expression .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It impacts the Bcr-Abl pathway, which is involved in cell proliferation, and the HDAC1 pathway, which plays a role in gene expression . The downstream effects of these interactions include the suppression of cell proliferation and alteration of gene expression .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell proliferation and alteration of gene expression . These effects can lead to the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.
Properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHGANHCVYVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.